molecular formula C21H17N5O5 B7827433 2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid

2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid

Cat. No.: B7827433
M. Wt: 419.4 g/mol
InChI Key: JGZVALGHHYRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is a derivative of purine and is characterized by its complex structure, which includes a benzhydryloxycarbonyl group and an acetic acid moiety. It is primarily used in proteomics research .

Chemical Reactions Analysis

Types of Reactions

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid include:

Uniqueness

What sets (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid apart from these similar compounds is its unique structure, which includes a benzhydryloxycarbonyl group. This structural feature imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c27-15(28)11-26-12-22-16-18(26)23-20(24-19(16)29)25-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,27,28)(H2,23,24,25,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVALGHHYRQFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)C4=C(N3)N(C=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)C4=C(N3)N(C=N4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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